7-O-Methylporiol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 7-O-Methylporiol involves manipulating plant biosynthetic pathways in Escherichia coli to produce the compound from its precursor, p-coumaric acid. This process includes the introduction of genes for critical enzymes and pathways to ensure the efficient production of naringenin, which is then converted into 7-O-Methylporiol through specific hydroxylation and methylation steps. Notably, the overexpression of genes involved in the flavanone biosynthesis and modification pathways, along with the enhancement of malonyl-CoA production, leads to the successful synthesis of 7-O-Methylporiol (Malla et al., 2011).

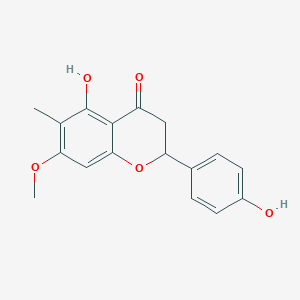

Molecular Structure Analysis

Chemical Reactions and Properties

The chemical properties of 7-O-Methylporiol, inferred from its synthesis process, highlight its reactivity and interactions with various enzymes and substrates. The successful conversion of naringenin to 7-O-Methylporiol through enzymatic reactions indicates its compatibility and potential reactivity in biological systems. The introduction of specific methyl groups and the involvement of oxygen-derived molecules are critical for its chemical behavior and efficacy.

Physical Properties Analysis

Chemical Properties Analysis

The chemical synthesis of 7-O-Methylporiol involves various chemical reactions that are carefully controlled to achieve the final product. The steps of hydroxylation and methylation are particularly crucial, as they directly impact the compound's chemical structure and, consequently, its biological activity. The enzymatic reactions involved in its synthesis also shed light on its reactive nature and potential as a bioactive compound.

Wissenschaftliche Forschungsanwendungen

Antifungal and Antiviral Properties : A study by Abu-Izneid et al. (2018) investigated a compound structurally related to 7-O-Methylporiol. This compound demonstrated promising antifungal activity against selected fungal strains and also exhibited potential inhibitory activity against dengue envelope protein.

Electroanalytical Detection : Sanjuán et al. (2016) explored the electroanalytical detection of 7-methylguanine, a molecule structurally similar to 7-O-Methylporiol, demonstrating its potential as a biomarker for DNA methylation in diseases and metabolic dysfunctions. The study's methodology could be relevant for detecting similar compounds like 7-O-Methylporiol in biological samples. See their work here.

Gene Expression and mRNA Cap Methylation : Cowling (2009) discussed the importance of the 7-methylguanosine cap in mRNA, essential for efficient gene expression. While this study focuses on 7-methylguanosine, the insights could be relevant for understanding the role of similar methylated compounds like 7-O-Methylporiol in gene expression processes. Read more about this here.

Synthetic and Medicinal Chemistry : Malla et al. (2011) reported the production of 7-O-Methyl Aromadendrin in Escherichia coli, highlighting the potential of synthesizing medicinally valuable flavonoids in large quantities using bacterial cell factories. This process could be applied to compounds like 7-O-Methylporiol for pharmaceutical applications. More on their study can be found here.

Biocatalysis in Antibiotic Production : Fu et al. (2014) explored the use of whole-cell biocatalysis for the production of cephalosporin antibiotics. Although not directly related to 7-O-Methylporiol, the methodologies and principles in this study could be applicable for the synthesis and modification of similar compounds. Details of their research are available here.

Parkinson's Disease Research : Hantraye et al. (1996) conducted a study on the prevention of MPTP-induced parkinsonism, focusing on a compound structurally related to 7-O-Methylporiol. This type of research could provide insights into the potential neurological applications of 7-O-Methylporiol. Read more about their study here.

Safety and Hazards

Wirkmechanismus

Target of Action

7-O-Methylporiol is a flavonoid, a class of plant secondary metabolites with various biological activities . It was extracted from the leaf secretions of Callistemon coccineus . .

Biochemical Pathways

Flavonoids in general are known to modulate several key enzymes and cell signaling pathways involved in inflammation, cell growth, and apoptosis .

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially influence the action of 7-O-Methylporiol .

Eigenschaften

IUPAC Name |

5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-methyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-9-13(21-2)8-15-16(17(9)20)12(19)7-14(22-15)10-3-5-11(18)6-4-10/h3-6,8,14,18,20H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNRAFJFUMJDPEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C(=C1O)C(=O)CC(O2)C3=CC=C(C=C3)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-O-Methylporiol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.